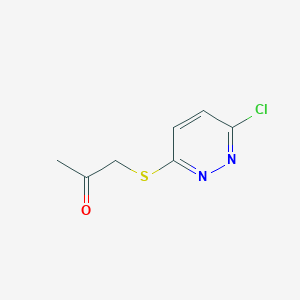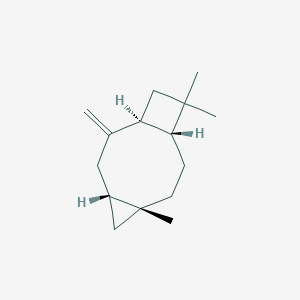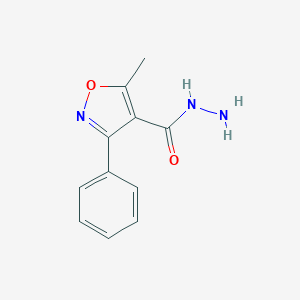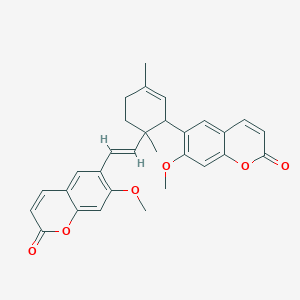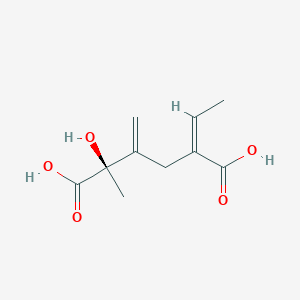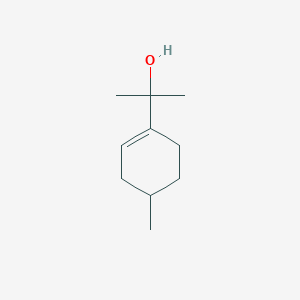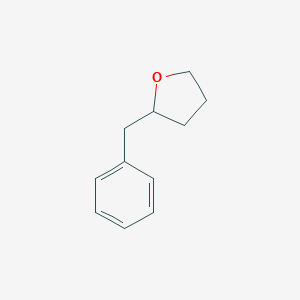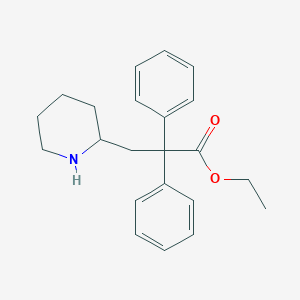
Pifenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pifenate is a chemical compound that has gained significant attention in the scientific research community. It is a novel molecule that has shown potential for various applications, including drug discovery, disease treatment, and biomedical research.
作用機序
The mechanism of action of Pifenate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Pifenate has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
生化学的および生理学的効果
Pifenate has shown various biochemical and physiological effects. It has been shown to improve cognitive function by increasing the concentration of acetylcholine in the brain. It has also been shown to inhibit the growth and proliferation of cancer cells. Pifenate has been shown to have low toxicity and is well tolerated in animal studies.
実験室実験の利点と制限
Pifenate has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown low toxicity in animal studies. Pifenate has shown potential for various applications, including drug discovery, disease treatment, and biomedical research. However, one of the limitations of Pifenate is that its mechanism of action is not well understood. Further research is needed to understand its mechanism of action and to fully explore its potential applications.
将来の方向性
There are several future directions for the research of Pifenate. One direction is to further explore its potential as an anti-cancer agent. Pifenate has shown promising results in inhibiting the growth and proliferation of cancer cells, and further research is needed to develop it into a viable anti-cancer drug. Another future direction is to explore its potential as a treatment for Alzheimer's disease. Pifenate has shown potential for improving cognitive function, and further research is needed to determine its efficacy in treating Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of Pifenate and to fully explore its potential applications in drug discovery, disease treatment, and biomedical research.
Conclusion:
In conclusion, Pifenate is a novel molecule that has shown potential for various scientific research applications. Its synthesis method is straightforward, and it has shown low toxicity in animal studies. Pifenate has shown promising results as an anti-cancer agent and as a treatment for Alzheimer's disease. However, further research is needed to fully explore its potential applications and to understand its mechanism of action.
合成法
The synthesis method of Pifenate involves the reaction of 2-aminopyridine with 2-chloroacetyl chloride in the presence of a base like triethylamine. The reaction results in the formation of Pifenate in good yield. The purity of the compound can be increased by recrystallization and column chromatography.
科学的研究の応用
Pifenate has shown potential for various scientific research applications. It has been used as a building block for the synthesis of various biologically active molecules. It has also been used as a ligand in the development of metal-based catalysts. Pifenate has shown potential as an anti-cancer agent, and it has been used in the development of anti-cancer drugs. It has also been used in the treatment of Alzheimer's disease.
特性
CAS番号 |
15686-87-0 |
|---|---|
製品名 |
Pifenate |
分子式 |
C22H27NO2 |
分子量 |
337.5 g/mol |
IUPAC名 |
ethyl 2,2-diphenyl-3-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C22H27NO2/c1-2-25-21(24)22(18-11-5-3-6-12-18,19-13-7-4-8-14-19)17-20-15-9-10-16-23-20/h3-8,11-14,20,23H,2,9-10,15-17H2,1H3 |
InChIキー |
KSIVTSFSGVVBJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1CCCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C(CC1CCCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

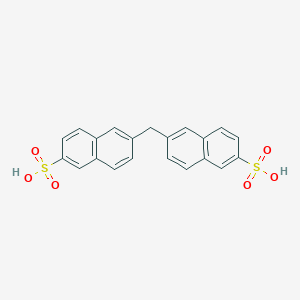
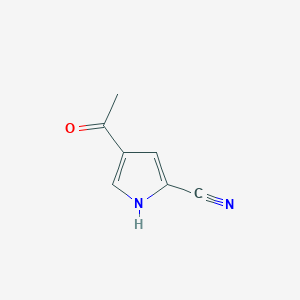
![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
